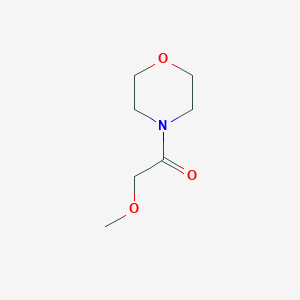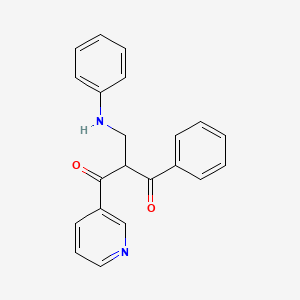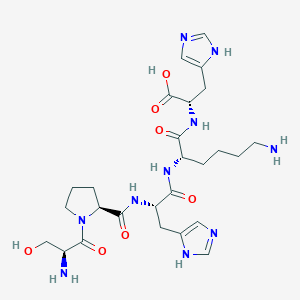![molecular formula C8H14O3S B12611664 Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate CAS No. 646516-61-2](/img/structure/B12611664.png)
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a butane chain and a prop-2-enoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-1-sulfinyl chloride and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like triethylamine
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Amides, esters, and other substituted products
Applications De Recherche Scientifique
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate involves its interaction with molecular targets through its sulfinyl and ester functional groups. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Caffeic acid methyl ester (methyl-(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate)
Uniqueness
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the sulfinyl functionality or have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
646516-61-2 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
methyl 3-[(S)-butylsulfinyl]prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-6-12(10)7-5-8(9)11-2/h5,7H,3-4,6H2,1-2H3/t12-/m0/s1 |
Clé InChI |
GOZWKBUTJXXFDI-LBPRGKRZSA-N |
SMILES isomérique |
CCCC[S@](=O)C=CC(=O)OC |
SMILES canonique |
CCCCS(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)


![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
